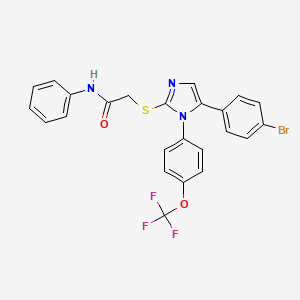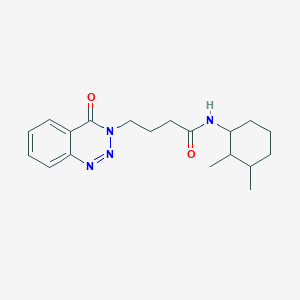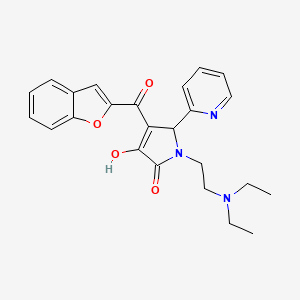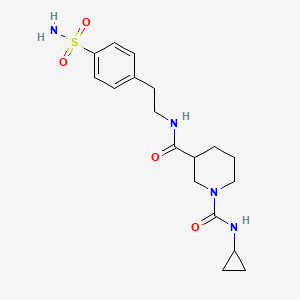
3-(1H-indazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-indazol-1-yl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years. The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another study presents a high-yielding, one-pot synthesis for the 3d-metal catalyzed formation of bis(1H-indazol-1-yl)methane from 1H-indazole utilizing dimethylsulfoxide as the methylene source .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 108-109°C .Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
Safe Synthesis Techniques : The use of hazardous reagents like hydrazoic acid in synthesizing related compounds, such as N-(2-azidoethyl)acylamides and 5-substituted-1H-tetrazoles, highlights advanced safety protocols in chemical synthesis. Such methodologies enable high-yield production of potentially bioactive compounds under safe conditions, emphasizing the importance of continuous flow reactors in modern synthetic chemistry (Gutmann et al., 2012).
Bioproduction of Chemical Precursors : Research into the microbial production of 3-hydroxypropanoic acid (3-HP) from glycerol showcases the potential for biosynthesis of valuable chemical precursors. The use of genetically engineered bacteria for producing compounds that serve as precursors for acrylic acid and bioplastics represents a significant step towards sustainable chemical manufacturing (Jers et al., 2019).
Catalytic Functionalization : The development of methods for the catalytic C(sp3)–H functionalization of 2-methylazaarenes demonstrates the synthetic versatility of introducing functional groups into specific molecular positions. Such catalytic strategies enable the efficient and selective modification of organic molecules, paving the way for the synthesis of novel compounds with potential pharmacological applications (Jamal & Teo, 2015).
Chiral Separations : The resolution of racemic mixtures of 2,2-dimethyl-3-aryl-propanoic acids using chiral supercritical fluid chromatography (SFC) without acidic additives illustrates advancements in chiral separation techniques. This approach is crucial for the pharmaceutical industry, where the preparation of enantiomerically pure compounds is essential for drug development (Wu et al., 2016).
Cross-Coupling Reactions : Research on meta-C–H arylation and methylation using a U-shaped template reveals innovative strategies for the selective functionalization of molecules. Such cross-coupling reactions are fundamental in constructing complex molecules with precise control over the molecular architecture (Wan et al., 2013).
Safety and Hazards
The safety information available indicates that “3-(1H-indazol-1-yl)-2-methylpropanoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for “3-(1H-indazol-1-yl)-2-methylpropanoic acid” and similar compounds could involve further investigation of their coordination and potential applications, given their structural similarity to the highly investigated chelating poly(pyrazolyl)methanes . The medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .
Propiedades
IUPAC Name |
3-indazol-1-yl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h2-6,8H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPIEGXNDOSVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)




![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)


![2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2841160.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)
![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)
